(Tyr0)-C-peptide (human) - 57327-90-9

(Tyr0)-C-peptide (human)

Catalog Number: EVT-3166265
CAS Number: 57327-90-9
Molecular Formula: C138H220N36O50
Molecular Weight: 3183.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human C-peptide is a 31-amino-acid peptide [, ]. It is produced in equimolar amounts with insulin during the processing of proinsulin in pancreatic β-cells [, ]. While initially thought to be biologically inactive, research has revealed several potential physiological roles of C-peptide, making it a subject of significant scientific interest [, , ].

Synthesis Analysis
  • Synthetic human C-peptide: Commercially available for research purposes [].
  • Recombinant human C-peptide: Produced using genetic engineering techniques [].
  • Human C-peptide from pancreatic β-cells: Obtained from isolated pancreatic islets or cell lines expressing human proinsulin [, , ].
Chemical Reactions Analysis
  • Degradation: C-peptide undergoes enzymatic degradation, resulting in truncated forms like des-(27-31)C-peptide []. This truncation can influence accurate C-peptide measurement [].
  • Immunological reactions: C-peptide is targeted by autoreactive CD4 T cells in type 1 diabetes, forming hybrid insulin peptides (HIPs) []. This autoimmune response contributes to disease pathogenesis.
  • Binding to receptors: Although not explicitly stated, the presence of a potential C-peptide receptor is suggested by its biological effects [, ].
Mechanism of Action
  • Receptor-mediated signaling: C-peptide may exert its effects by binding to a specific receptor, leading to downstream signaling events that influence cellular function [, ].
  • Antioxidant and anti-inflammatory effects: C-peptide may possess antioxidant and anti-inflammatory properties, contributing to its protective effects in diabetes-related complications [, ].
Applications
  • Marker of β-cell function: C-peptide is a reliable indicator of endogenous insulin secretion as it is co-secreted with insulin and has a longer half-life [, , , , , , , , ]. It allows the assessment of β-cell function in individuals with diabetes, even in the presence of exogenous insulin therapy [, , , ].
  • Diagnosis and classification of diabetes: Measuring C-peptide levels aids in differentiating between type 1 and type 2 diabetes [, , ]. Low or undetectable levels suggest type 1 diabetes, while detectable levels are indicative of type 2 diabetes [].
  • Monitoring disease progression and therapeutic efficacy: C-peptide levels can be tracked over time to monitor disease progression and assess the effectiveness of interventions in diabetes [, ].
  • Investigating the pathogenesis of diabetes complications: Research suggests that C-peptide may play a protective role against diabetes-related complications like neuropathy and nephropathy [, , ]. Studies use C-peptide to investigate its potential therapeutic benefits in these complications.
  • Development of novel therapies for diabetes: The potential therapeutic benefits of C-peptide are being explored for the treatment of diabetes and its complications [, , ].
  • Understanding insulin secretion and processing: Research on C-peptide processing and secretion provides insights into the complexities of insulin biosynthesis and release from pancreatic β-cells [].
  • Development of diagnostic tools: C-peptide is used in developing diagnostic assays for diabetes, such as the ARCHITECT C-Peptide immunoassay for accurate and precise measurement [].

    Compound Description: Insulin is a key hormone produced by pancreatic β-cells that regulates glucose homeostasis. It is synthesized as a single-chain precursor, proinsulin, which is then cleaved into mature insulin (composed of A and B chains connected by disulfide bonds) and C-peptide [, , , ].

    Relevance: Insulin is structurally related to (Tyr0)-C-peptide (human) because they are both derived from the same precursor molecule, proinsulin. During proinsulin processing, C-peptide is cleaved from the middle of the proinsulin molecule, while insulin is formed from the A and B chains located at the ends of proinsulin [, , , ].

    Compound Description: Proinsulin is the precursor molecule for both insulin and C-peptide, produced by pancreatic β-cells. It is a single-chain polypeptide containing the A, B, and C-peptide sequences. Proinsulin undergoes enzymatic cleavage within β-cell secretory granules, resulting in the release of equimolar amounts of insulin and C-peptide into the bloodstream [, , , , , , ].

    Relevance: Proinsulin is structurally related to (Tyr0)-C-peptide (human) as it encompasses the entire sequence of (Tyr0)-C-peptide. (Tyr0)-C-peptide is derived from proinsulin through enzymatic cleavage during proinsulin processing [, , , , , , ].

    Compound Description: Des-(27-31)C-peptide is a truncated form of C-peptide lacking five amino acids at the C-terminus. It is produced within pancreatic β-cells through enzymatic cleavage of C-peptide during its storage in secretory granules. This truncated form accounts for a significant portion of total C-peptide secreted, suggesting a potential biological role [].

    Relevance: Des-(27-31)C-peptide is structurally related to (Tyr0)-C-peptide (human) as it represents a truncated version of the full-length molecule. The truncation occurs at the C-terminus, removing five amino acids [].

    Compound Description: Hybrid Insulin Peptides (HIPs) are a group of peptides composed of insulin fragments fused to other peptides derived from β-cell secretory granule proteins. In type 1 diabetes, HIPs act as CD4 T cell autoantigens, contributing to the autoimmune destruction of β-cells. The presence of HIP-reactive CD4 T cells in the pancreatic islets and peripheral blood of individuals with type 1 diabetes highlights their role in disease pathogenesis [].

    Relevance: HIPs are structurally related to (Tyr0)-C-peptide (human) due to the presence of insulin fragments within their structure. These fragments may include portions of the A, B, or C-peptide sequences. The fusion of these insulin fragments with other peptides generates a diverse array of HIPs, potentially contributing to the complex immune response observed in type 1 diabetes [].

    Compound Description: HIP11 is a specific type of HIP consisting of a C-peptide fragment fused to another C-peptide fragment. It is a known autoantigen in type 1 diabetes, eliciting immune responses from CD4 T cells. Research has identified specific T cell receptors (TCRs) that recognize HIP11 in the context of different HLA molecules, such as HLA-DQ2 and HLA-DQ8, demonstrating its relevance to the immune response in type 1 diabetes [].

    Relevance: HIP11 is structurally related to (Tyr0)-C-peptide (human) because it is composed of two C-peptide fragments. This direct inclusion of C-peptide fragments within the HIP11 structure establishes a clear structural relationship between these two peptides [].

    Compound Description: Sauvagine is a non-mammalian peptide structurally related to Corticotropin-releasing factor (CRF). While both sauvagine and CRF exhibit high affinity for CRF1 receptors, sauvagine also displays high affinity for CRF2 receptors. This distinct binding profile makes sauvagine a valuable tool for studying CRF2 receptor pharmacology [].

    Relevance: Although not directly structurally related to (Tyr0)-C-peptide (human), sauvagine is included in this list because of its use in the development of 125I-Tyr0-sauvagine, a radioligand crucial for studying CRF receptors. This radioligand utilizes a tyrosine residue at the N-terminus (Tyr0) for radioactive labeling, similar to the (Tyr0) modification in (Tyr0)-C-peptide (human), suggesting a potential structural similarity in terms of this specific modification [].

    Compound Description: 125I-Tyr0-sauvagine is a radioactively labeled analog of sauvagine used to study CRF receptors. This compound utilizes the high affinity of sauvagine for CRF receptors, particularly CRF2, and incorporates a radioactive iodine isotope (125I) attached to an N-terminal tyrosine residue (Tyr0) for detection and binding studies [].

  • Relevance: 125I-Tyr0-sauvagine, while not directly structurally similar to (Tyr0)-C-peptide (human), is included due to the shared presence of an N-terminal tyrosine residue (Tyr0) that serves as the site for radioactive iodine labeling. This common modification suggests a potential structural analogy between the two compounds in terms of the labeling strategy [].

Properties

CAS Number

57327-90-9

Product Name

(Tyr0)-C-peptide (human)

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C138H220N36O50

Molecular Weight

3183.4 g/mol

InChI

InChI=1S/C138H220N36O50/c1-63(2)46-85(165-122(207)82(35-43-110(195)196)161-136(221)113(70(15)16)172-123(208)78(28-36-96(140)178)154-103(185)59-150-135(220)112(69(13)14)171-124(209)79(29-37-97(141)179)160-127(212)88(49-66(7)8)166-130(215)91(53-111(197)198)169-121(206)81(34-42-109(193)194)157-115(200)72(18)152-120(205)80(33-41-108(191)192)158-117(202)76(139)52-74-24-26-75(177)27-25-74)119(204)147-55-101(183)144-54-100(182)145-60-106(188)173-44-20-22-94(173)133(218)149-56-102(184)151-71(17)114(199)146-57-104(186)155-92(61-175)131(216)167-89(50-67(9)10)128(213)162-83(30-38-98(142)180)137(222)174-45-21-23-95(174)134(219)170-86(47-64(3)4)125(210)153-73(19)116(201)164-87(48-65(5)6)126(211)159-77(32-40-107(189)190)118(203)148-58-105(187)156-93(62-176)132(217)168-90(51-68(11)12)129(214)163-84(138(223)224)31-39-99(143)181/h24-27,63-73,76-95,112-113,175-177H,20-23,28-62,139H2,1-19H3,(H2,140,178)(H2,141,179)(H2,142,180)(H2,143,181)(H,144,183)(H,145,182)(H,146,199)(H,147,204)(H,148,203)(H,149,218)(H,150,220)(H,151,184)(H,152,205)(H,153,210)(H,154,185)(H,155,186)(H,156,187)(H,157,200)(H,158,202)(H,159,211)(H,160,212)(H,161,221)(H,162,213)(H,163,214)(H,164,201)(H,165,207)(H,166,215)(H,167,216)(H,168,217)(H,169,206)(H,170,219)(H,171,209)(H,172,208)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,223,224)/t71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,112-,113-/m0/s1

InChI Key

AKQDHADEEKZZBX-MMWRMCFYSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

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